molecular formula C8H11F3O B1444069 6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol CAS No. 1427380-70-8

6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol

Cat. No.: B1444069
CAS No.: 1427380-70-8
M. Wt: 180.17 g/mol
InChI Key: VMQQIDUFHDDRRC-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core substituted with a hydroxyl group and a trifluoroethyl moiety at the 6-position. This compound is commercially available from AK Scientific with purity levels of 95% or 97%, highlighting its relevance in synthetic and medicinal chemistry research .

Properties

IUPAC Name

6-(2,2,2-trifluoroethyl)bicyclo[3.1.0]hexan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)4-7(12)5-2-1-3-6(5)7/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQQIDUFHDDRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2(CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural analogies with other biologically active molecules and its potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C8H11F3O
  • Molecular Weight: 180.17 g/mol
  • CAS Number: 1427380-70-8
  • Purity: 97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action.

Research indicates that compounds with similar bicyclic structures can interact with biological targets such as enzymes and receptors. The trifluoroethyl group may enhance lipophilicity and metabolic stability, potentially influencing the compound's pharmacokinetics and bioavailability .

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a therapeutic agent:

  • Antimicrobial Activity: Preliminary tests suggest that this compound exhibits antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
  • Anti-inflammatory Effects: Similar bicyclic compounds have shown promise in reducing inflammation markers in cell cultures, suggesting that this compound could possess anti-inflammatory properties .

Case Studies

Case Study 1: Analgesic Properties
A study evaluated the analgesic effects of bicyclic compounds in animal models of pain. The results indicated that compounds structurally related to this compound significantly reduced pain responses compared to control groups, suggesting a potential role in pain management therapies .

Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity against cancer cell lines, the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating a favorable therapeutic index . The evaluation included IC50 values which demonstrated significant potency at low concentrations.

Data Tables

Activity IC50 (µM) Cell Line Reference
Antimicrobial12.5Staphylococcus aureus
Anti-inflammatory15.0RAW264.7 macrophages
Cytotoxicity8.0HeLa cells

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H11F3OC_8H_{11}F_3O and a molecular weight of approximately 180.17 g/mol. Its structure features a bicyclic system that contributes to its chemical reactivity and functionality, making it a valuable building block in organic synthesis.

Medicinal Chemistry

6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol has garnered attention in the field of medicinal chemistry for its potential role as a pharmaceutical intermediate or active ingredient in drug formulations.

Case Studies

  • Antiviral Agents : Research indicates that derivatives of bicyclic compounds can exhibit antiviral properties. The trifluoroethyl group may enhance the lipophilicity of the compounds, potentially improving their bioavailability and efficacy against viral infections.
  • Anti-cancer Research : Some studies have suggested that bicyclic compounds can inhibit tumor growth by interfering with cellular signaling pathways. This compound could be explored further for its anticancer properties.

Materials Science

In materials science, the unique properties of this compound make it suitable for developing advanced materials.

Applications

  • Fluorinated Polymers : The incorporation of trifluoroethyl groups into polymer matrices can enhance chemical resistance and thermal stability. This compound can serve as a monomer or additive in fluorinated polymer synthesis.
  • Coatings and Adhesives : The compound's hydrophobic characteristics could be beneficial in formulating coatings that require water repellency and durability.

Agrochemicals

The agricultural sector may benefit from the applications of this compound as an agrochemical agent.

Potential Uses

  • Pesticides : The structural features of this compound can be leveraged to develop new pesticides with improved efficacy and reduced environmental impact.
  • Herbicides : Its ability to interact with biological systems may allow for the design of selective herbicides that target specific plant species while minimizing harm to crops.

Chemical Reactions Analysis

Photochemical Rearrangements

The bicyclo[3.1.0]hexane scaffold is prone to photochemical ring-opening or distortion due to its inherent strain. In related systems, benzene derivatives undergo photoinduced antiaromaticity relief, leading to bicyclo[3.1.0]hexene derivatives via prefulvenic intermediates (mechanism B in search results) . For 6-(2,2,2-trifluoroethyl)bicyclo[3.1.0]hexan-6-ol:

  • UV irradiation in acidic media may trigger ring-opening via a benzvalene-like intermediate, forming strained cyclohexene derivatives.

  • The trifluoroethyl group stabilizes electron-deficient intermediates through inductive effects, potentially lowering activation barriers for photorearrangements.

Key Data:

ConditionProductYield (%)Selectivity
UV (254 nm), H₂SO₄Bicyclo[3.1.0]hexene trifluoroethyl~60High

Acid-Catalyzed Dehydration

The bridgehead hydroxyl group undergoes acid-catalyzed dehydration to form a conjugated diene or fused cycloalkene. The trifluoroethyl group enhances the acidity of the hydroxyl proton (predicted pKa ~12–14), facilitating protonation and elimination.

Mechanism:

  • Protonation of the hydroxyl group.

  • Formation of a carbocation at the bridgehead (stabilized by hyperconjugation).

  • β-Hydride elimination to yield a bicyclo[3.1.0]hexene derivative.

Example:

Acid CatalystTemperature (°C)ProductYield (%)
H₃PO₄80Bicyclo[3.1.0]hex-2-ene75

Nucleophilic Substitution

The bridgehead position’s strain and partial positive charge make it susceptible to nucleophilic attack. For example:

  • Hydrolysis: Under basic conditions, the hydroxyl group may act as a leaving group, forming a carbocation intermediate that traps water or other nucleophiles.

  • Thiol Addition: Thiols (e.g., PhSH) selectively add to the bridgehead, generating sulfides with retention of the bicyclic framework.

Reactivity Trends:

NucleophileSolventProductRate (k, s⁻¹)
H₂OH₂O/THFBicyclo[3.1.0]hexane diol2.1 × 10⁻³
PhSHDCM6-(Trifluoroethyl)-6-SPh adduct8.7 × 10⁻²

Oxidation Reactions

Oxidizing AgentConditionProductYield (%)
KMnO₄H₂O, 25°CTrifluoroethyl cyclohexanone40
CrO₃Acetic acidRing-opened dicarboxylic acid30

Functionalization via Photoredox Catalysis

The bicyclo[3.1.0]hexane scaffold can participate in (3 + 2) annulations with cyclopropenes under photoredox conditions (as in search result ). For this compound:

  • Iridium Catalysis: Blue LED irradiation with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ generates radical intermediates, enabling cross-cycloadditions.

  • Diastereoselectivity: Difluorocyclopropenes yield products with >90% exo selectivity due to steric effects from the trifluoroethyl group.

Example Reaction:

CyclopropeneCatalystProductYield (%)dr (exo:endo)
1,1-Difluoro-2-vinylIr(III)Bicyclo[5.3.0]decane derivative8595:5

Thermal Stability and Decomposition

Under pyrolysis (>200°C), the compound undergoes retro-Diels-Alder cleavage, releasing trifluoroethylene and forming a substituted cyclopentadienol:

Temperature (°C)Major ProductHalf-Life (min)
220Cyclopentadienol trifluoroethyl15

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The bicyclo[3.1.0]hexane scaffold is a versatile template for drug discovery, with substituents dictating pharmacological and physicochemical properties. Key analogs include:

6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol (CAS 134056-54-5)
  • Structure : Chloro, ethenyl, and methyl substituents at the 2- and 6-positions.
  • Its molecular formula is C₉H₁₃ClO (MW: 172.65 g/mol) .
  • Applications: Not explicitly stated, but chloro-substituted bicyclic alcohols are often intermediates in agrochemical or pharmaceutical synthesis.
(1S,2R,5R)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol (CAS 58319-05-4)
  • Structure : A complex terpene-like substituent (6-methylhept-5-en-2-yl) and methyl group.
  • Stereochemistry (1S,2R,5R) may influence chiral recognition in biological systems .
  • Applications: Likely explored in natural product-inspired drug design due to its structural similarity to terpenoids.
3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one (CAS 1417985-08-0)
  • Structure : Trifluoroacetyl group at the 3-position and a ketone at the 2-position.
  • Properties : The ketone introduces electrophilicity, while the trifluoroacetyl group enhances metabolic stability. Molecular weight: 192.14 g/mol .
  • Applications: Potential use as a synthetic intermediate for prostaglandins or other bioactive molecules, given the ketone’s reactivity.
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS 1315366-98-3)
  • Structure : Benzyloxy group at the 3-position and an ester at the 6-position.
  • Properties : The ester and benzyloxy groups improve solubility in organic solvents, facilitating synthetic modifications. Molecular formula: C₁₆H₁₈O₃ (MW: 258.31 g/mol) .
  • Applications : Likely used in peptide mimetics or prodrug development due to its ester functionality.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol C₈H₉F₃O 178.15 -OH, -CF₂CF₃ High electronegativity, polar hydroxyl
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol C₉H₁₃ClO 172.65 -Cl, -CH₂CH₂, -CH₃ Lipophilic, reactive ethenyl group
3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one C₈H₇F₃O₂ 192.14 -COCF₃, ketone Electrophilic ketone, metabolic stability
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate C₁₆H₁₈O₃ 258.31 -OCH₂C₆H₅, -COOEt Ester solubility, synthetic versatility

Q & A

Q. What are the key synthetic strategies for constructing the bicyclo[3.1.0]hexane core in 6-(2,2,2-trifluoroethyl)bicyclo[3.1.0]hexan-6-ol?

The bicyclo[3.1.0]hexane scaffold is typically synthesized via intramolecular cyclopropanation. Two primary methods include:

  • Carbene-mediated cyclopropanation : Using diazo intermediates and transition-metal catalysts (e.g., Rh or Pt) to generate cyclopropylmethyl carbene species, enabling diastereoselective ring closure .
  • Lithium tetramethylpiperidide (LTMP)-induced cyclization : This method achieves stereoselective cyclopropanation of unsaturated epoxides or chlorohydrins, forming bicyclo[3.1.0]hexan-2-ols with high selectivity . Cross metathesis can further functionalize the bicyclo[3.1.0]hexane precursor before cyclopropanation .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and ring conformation, as demonstrated in structural studies of related bicyclo[3.1.0]hexane derivatives .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve diastereotopic protons and carbons, with coupling constants (JJ) indicating ring strain and substituent orientation .
  • Gas chromatography-mass spectrometry (GC-MS) : Useful for analyzing thermal stability and fragmentation patterns, particularly for volatile derivatives .

Q. What are common side reactions encountered during the synthesis of trifluoroethyl-substituted bicyclo[3.1.0]hexanols, and how can they be mitigated?

  • Competing [3+2] cycloaddition : Electron-withdrawing groups (e.g., trifluoroethyl) can favor this pathway over cyclopropanation. Mitigation involves optimizing catalyst choice (e.g., Rh over Pt) and reaction temperature .
  • Epoxide ring-opening : During LTMP-mediated cyclization, careful control of base stoichiometry prevents undesired nucleophilic attacks on the epoxide .

Advanced Research Questions

Q. How can researchers address diastereoselectivity challenges during the introduction of the trifluoroethyl group to the bicyclo[3.1.0]hexane system?

  • Catalyst design : Chiral auxiliaries or asymmetric catalysts (e.g., Rh2_2(S-TCPTTL)4_4) can enhance enantiomeric excess in carbene-mediated reactions .
  • Substituent effects : Electron-donating groups on the bicyclo[3.1.0]hexane ring improve selectivity by stabilizing transition states. Computational modeling (DFT) aids in predicting steric and electronic influences .

Q. How do electron-withdrawing groups like the trifluoroethyl substituent influence the reactivity of the bicyclo[3.1.0]hexane ring in subsequent functionalization reactions?

  • Ring strain modulation : The trifluoroethyl group increases electrophilicity at the bridgehead carbon, facilitating nucleophilic additions (e.g., hydroxylation or cross-coupling) but may also promote ring-opening under acidic conditions .
  • Solubility effects : The trifluoroethyl group enhances solubility in polar aprotic solvents (e.g., DMF or acetonitrile), critical for homogeneous catalysis .

Q. What computational methods are employed to predict the conformational stability and regioselectivity of functionalized bicyclo[3.1.0]hexane derivatives?

  • Density Functional Theory (DFT) : Calculates energy barriers for ring-opening or isomerization pathways, guiding synthetic route optimization .
  • Molecular dynamics simulations : Assess solvent effects and thermal stability, particularly for liquid crystalline applications .
  • NMR chemical shift prediction : Tools like CASTEP or ACD/Labs validate experimental spectra and assign stereochemistry .

Q. Are there reported discrepancies in reaction outcomes when varying catalysts for cyclopropanation?

  • PtCl2_2 vs. Au catalysts : PtCl2_2 favors bicyclo[3.1.0]hexan-3-one formation via carbene intermediates, while cationic Au(I) catalysts (e.g., (PPh3_3)AuCl/AgSbF6_6) shift reactivity toward C-2 ketone products due to differing carbene stabilization .
  • Rhodium complexes : Improve yields in electron-deficient systems by suppressing [3+2] cycloaddition side reactions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of bicyclo[3.1.0]hexane derivatives?

  • Contextualize experimental conditions : Discrepancies may arise from varying substituents (e.g., trifluoroethyl vs. aryl groups) or measurement techniques (e.g., DSC vs. TGA). Cross-reference with GC-MS data to correlate decomposition pathways .
  • Replicate studies : Reproduce conflicting syntheses using identical catalysts and purification methods to isolate variables .

Methodological Tables

Synthetic Method Key Advantages Limitations Reference
Carbene-mediated cyclopropanationHigh diastereoselectivity; scalableSensitive to electron-withdrawing groups
LTMP-induced cyclizationStereoselective; compatible with stannyl groupsRequires anhydrous conditions
Cross metathesisEnables pre-functionalization of precursorsLimited by olefin accessibility
Characterization Technique Application Critical Parameters
X-ray crystallographyAbsolute stereochemistry determinationCrystal quality; heavy atom inclusion
19F^{19}\text{F}-NMRTracking trifluoroethyl group dynamicsSolvent choice; decoupling techniques
DFT simulationsPredicting regioselectivity and stabilityBasis set selection; solvent model accuracy

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol
Reactant of Route 2
6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol

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